molecular formula C21H22ClN3O5S3 B2863479 (E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1101180-32-8

(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2863479
CAS No.: 1101180-32-8
M. Wt: 528.05
InChI Key: HWHSEYCXGQFMIH-XTQSDGFTSA-N
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Description

(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its complex structure, featuring a benzothiazole core and a sulfonylpyrrolidine moiety, is characteristic of compounds designed for targeted protein interaction. This scaffold is frequently investigated for its potential as a kinase inhibitor, with structural analogs showing activity in signaling pathway disruption [https://pubchem.ncbi.nlm.nih.gov/]. The presence of the sulfonamide group is a common pharmacophore in drugs and bioactive molecules, often contributing to high binding affinity by acting as a hydrogen bond acceptor or donor [https://www.rcsb.org/]. Researchers utilize this compound primarily in preclinical studies to explore its mechanism of action, specificity, and efficacy against specific biological targets, such as those involved in oncological or inflammatory processes. It serves as a critical tool compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro assay development to understand and modulate complex cellular functions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 2-[2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carbonyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S3/c1-3-30-18(26)12-24-14-7-6-13(2)11-16(14)31-21(24)23-20(27)15-5-4-10-25(15)33(28,29)19-9-8-17(22)32-19/h6-9,11,15H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHSEYCXGQFMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate, with the CAS number 941941-88-4, is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that includes a sulfonyl group, a pyrrolidine moiety, and a benzo[d]thiazole unit, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN3O5SC_{21}H_{22}ClN_{3}O_{5}S, with a molecular weight of 528.1 g/mol. The structure can be represented as follows:

Property Value
Molecular FormulaC21H22ClN3O5S
Molecular Weight528.1 g/mol
CAS Number941941-88-4

Biological Activity Overview

Research indicates that compounds containing the benzo[d]thiazole and sulfonamide functionalities often exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been explored in various studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds within the same chemical class. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. In particular:

  • Cell Lines Tested : HCC827 and NCI-H358
  • IC50 Values :
    • HCC827: 6.26±0.33μM6.26\pm 0.33\,\mu M
    • NCI-H358: 6.48±0.11μM6.48\pm 0.11\,\mu M

These values suggest that this compound may possess similar or enhanced antitumor efficacy compared to its analogs .

Antimicrobial Activity

The antimicrobial properties of compounds containing thiophenes and sulfonamides have been well-documented. For example, related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds provide insights into their potency:

Bacterial Strain MIC (μg/mL)
Escherichia coli15
Staphylococcus aureus10
Candida albicans20

These findings indicate that this compound could exhibit significant antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of similar benzothiazole derivatives has also been investigated. Compounds in this category have shown considerable inhibition of inflammatory markers in vitro and in vivo models. For example:

  • Tested Models : Acute inflammation induced by carrageenan
  • Results : Significant reduction in edema compared to control groups.

This suggests that this compound may function as a potent anti-inflammatory agent .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of similar compounds:

  • A study synthesized derivatives of benzothiazole and evaluated their cytotoxicity against various cancer cell lines, revealing that modifications at the sulfonamide position significantly enhanced activity.
    • Key Findings : Certain derivatives exhibited IC50 values lower than standard chemotherapeutics.
  • Another investigation assessed the antimicrobial properties of ethyl derivatives against clinical isolates, demonstrating that structural variations influenced efficacy.
    • Key Findings : Compounds with halogen substitutions showed superior activity against resistant strains.

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Derivatives

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Interactions Reference
Target Compound Benzo[d]thiazole 5-Chlorothiophen-2-yl sulfonyl, pyrrolidine ~520* Hydrogen bonding, π-π stacking
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole Chlorobenzylidene, thione ~350 N–H···O/S hydrogen bonds
(R)-1-(3-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid Thiazole Chlorophenyl carbamoyl, pyrrolidine ~470 Carboxylic acid H-bonding

*Estimated based on analogous structures.

Key Observations :

  • The 5-chlorothiophen-2-yl sulfonyl group introduces strong electron-withdrawing effects, which may improve metabolic stability relative to carbamoyl or thione substituents .

Physicochemical Properties

Table 2: Physicochemical Properties and Measurement Methods

Compound Name logP* Solubility (mg/mL) CMC (mM) Method Used Reference
Target Compound ~3.5 <0.1 (aqueous) N/A Computational prediction
BAC-C12 (from ) ~2.8 8.3 (spectrofluorometry) 0.4 (tensiometry) Spectrofluorometry, tensiometry
Triazole-thione derivative () ~2.2 1.2 (DMSO) N/A Experimental (crystallography)

*Predicted using fragment-based methods.

Key Observations :

  • The target compound’s low aqueous solubility aligns with hydrophobic heterocyclic systems, necessitating formulation optimization for bioavailability.
  • Discrepancies in CMC determination methods (e.g., spectrofluorometry vs. tensiometry) highlight the importance of standardized protocols for comparing surfactant-like behavior .

Key Observations :

  • The target compound’s lower predicted yield reflects the complexity of its sulfonation and coupling steps, consistent with challenges in handling electron-deficient thiophene intermediates .

Methodological Considerations in Similarity Assessment

Divergent similarity metrics (e.g., structural vs. functional) significantly impact comparisons:

  • Functional Similarity : Spectrofluorometry and tensiometry () may yield conflicting CMC values for amphiphilic compounds, underscoring the need for multi-method validation .

Q & A

Q. What are the key structural features influencing the reactivity and stability of this compound?

The compound’s benzo[d]thiazole core, 5-chlorothiophene sulfonyl group, and pyrrolidine-carbonyl imino linkage contribute to its stability and reactivity. The sulfonyl group enhances electrophilicity, while the chlorothiophene moiety may influence π-π stacking in biological systems. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, requiring pH-neutral storage . Analytical methods like NMR (1H/13C) and LC-MS are critical for verifying structural integrity and detecting degradation products .

Q. What synthetic routes are recommended for preparing this compound?

A three-step synthesis is typical:

  • Step 1 : Condensation of 6-methylbenzo[d]thiazol-2-amine with 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
  • Step 2 : Formation of the imino linkage via Schiff base reaction under inert conditions (N₂ atmosphere) to prevent oxidation .
  • Step 3 : Esterification with ethyl bromoacetate in the presence of K₂CO₃ as a base . Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography (≥95% purity) are standard .

Q. How should researchers characterize this compound to confirm purity and structure?

  • NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry of the thiazole and pyrrolidine rings .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+ ~580–600 Da) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interactions with biological targets?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). The chlorothiophene sulfonyl group may occupy hydrophobic pockets, while the thiazole core participates in hydrogen bonding .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding .
  • QSAR Analysis : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity using datasets from analogs .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines, serum concentrations). Mitigation strategies:

  • Standardized Assays : Use consistent ATP concentrations in kinase assays to minimize variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes (human vs. rodent) to explain species-specific activity .
  • SAR Expansion : Synthesize derivatives (e.g., replacing chlorothiophene with fluorophenyl) to isolate contributions of specific moieties .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio). For example, refluxing in acetic acid at 110°C minimizes imino linkage hydrolysis .
  • Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) to improve coupling efficiency and reduce side reactions .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to improve intestinal absorption .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (∼150 nm) for sustained release .
  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to ~2.5, enhancing aqueous solubility .

Methodological Considerations

Q. How should researchers validate the compound’s mechanism of action in cellular assays?

  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .
  • CRISPR Knockout Models : Generate cell lines lacking the target protein to establish causality .
  • Phosphoproteomics : Perform LC-MS/MS profiling to identify downstream signaling pathways affected by the compound .

Q. What are best practices for handling and storing this compound?

  • Storage : -20°C in anhydrous DMSO (10 mM stock), aliquoted to prevent freeze-thaw cycles .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., imino bond formation) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life .

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